![molecular formula C8H8ClN3O B8686558 5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine CAS No. 172648-10-1](/img/structure/B8686558.png)
5-Chloro-2-hydroxymethyl-3-methylimidazo[5,4-b]pyridine
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Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of new drugs for tuberculosis (TB) and has shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
Imidazo[1,2-a]pyridine is a fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .Mechanism of Action
Safety and Hazards
properties
CAS RN |
172648-10-1 |
---|---|
Molecular Formula |
C8H8ClN3O |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
(5-chloro-3-methylimidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H8ClN3O/c1-12-7(4-13)10-5-2-3-6(9)11-8(5)12/h2-3,13H,4H2,1H3 |
InChI Key |
NGTSTCKOSFAPKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C1N=C(C=C2)Cl)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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